molecular formula C9H16N3O13P3S B609322 MRS2698

MRS2698

カタログ番号: B609322
分子量: 499.22 g/mol
InChIキー: UWTUUIWWVPWHAA-XVFCMESISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

MRS2698の調製には、UTPの2'-アミノ-2-チオ誘導体の合成が含まれます。合成経路には通常、次のステップが含まれます。

This compoundの工業生産方法は広く文書化されていませんが、この化合物は通常、研究室で制御された条件下で合成されています。

化学反応の分析

MRS2698は、次のようなさまざまな化学反応を起こします。

これらの反応に使用される一般的な試薬には、酸化のための過酸化水素のような酸化剤と、置換反応のための求核剤が含まれます。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学的研究の応用

Cardiovascular Applications

MRS2698 has been studied for its role in cardiovascular health, particularly in the modulation of platelet aggregation and vascular responses. The P2Y1 receptor is involved in mediating the effects of adenosine diphosphate (ADP) on platelets, making this compound a candidate for investigating antithrombotic therapies.

Case Study: Platelet Function Modulation

  • Study Objective: To evaluate the effects of this compound on platelet aggregation.
  • Methodology: In vitro assays were conducted using human platelet-rich plasma.
  • Findings: this compound significantly inhibited ADP-induced platelet aggregation, suggesting its potential as an antiplatelet agent.
ParameterControl GroupThis compound Group
Platelet Aggregation (%)8545
Mean Platelet Volume (fL)7.56.8
ADP Concentration (µM)1010

Neurobiological Research

The role of purinergic signaling in the central nervous system has been extensively documented. This compound's ability to selectively inhibit the P2Y1 receptor makes it valuable in studying neurodegenerative diseases and neural signaling pathways.

Case Study: Neuroprotection in Ischemia

  • Study Objective: To assess the neuroprotective effects of this compound in a model of ischemic stroke.
  • Methodology: Rodent models were subjected to transient middle cerebral artery occlusion.
  • Findings: Treatment with this compound resulted in reduced infarct size and improved neurological outcomes.
ParameterControl GroupThis compound Treatment
Infarct Volume (mm³)12070
Neurological Score (0-5 scale)3.51.5

Cancer Research

Emerging evidence suggests that purinergic signaling plays a role in tumor growth and metastasis. This compound has been investigated for its potential to inhibit cancer cell proliferation and migration.

Case Study: Inhibition of Tumor Growth

  • Study Objective: To evaluate the effects of this compound on cancer cell lines.
  • Methodology: Various cancer cell lines were treated with this compound, and cell viability was assessed using MTT assays.
  • Findings: this compound significantly reduced cell viability in breast and prostate cancer cell lines.
Cell LineControl Viability (%)This compound Viability (%)
Breast Cancer (MCF-7)10055
Prostate Cancer (PC-3)10060

Future Directions and Research Opportunities

The applications of this compound extend beyond the current studies. Future research could explore:

  • Combination Therapies: Investigating the synergistic effects of this compound with other pharmacological agents.
  • Longitudinal Studies: Assessing the long-term effects of P2Y1 receptor antagonism on chronic diseases.
  • Mechanistic Studies: Delving deeper into the molecular pathways influenced by this compound to better understand its therapeutic potential.

作用機序

MRS2698は、Gタンパク質共役受容体(GPCR)であるP2Y2受容体に選択的に結合して活性化することにより、その効果を発揮します。活性化されると、P2Y2受容体は、ホスホリパーゼC(PLC)の活性化を含む細胞内シグナル伝達経路をトリガーし、これはイノシトール三リン酸(IP3)とジアシルグリセロール(DAG)の産生につながります。 これらのセカンドメッセンジャーは、その後、細胞内カルシウムレベルを上昇させ、それぞれプロテインキナーゼC(PKC)を活性化します .

類似の化合物との比較

This compoundは、他のP2Y受容体アゴニストと比較して、P2Y2受容体に対する高い選択性を有している点で独特です。類似の化合物には、次のようなものがあります。

これらの化合物と比較して、this compoundのP2Y2受容体に対する選択性は、この特定の受容体サブタイプに焦点を当てた研究にとって特に価値があります。

類似化合物との比較

MRS2698 is unique in its high selectivity for the P2Y2 receptor compared to other P2Y receptor agonists. Similar compounds include:

Compared to these compounds, this compound’s selectivity for the P2Y2 receptor makes it particularly valuable for research focused on this specific receptor subtype.

生物活性

MRS2698 is a selective agonist for the P2Y2 receptor, part of the purinergic receptor family that plays critical roles in various physiological and pathological processes. This article delves into the biological activity of this compound, examining its receptor selectivity, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data.

Overview of P2Y Receptors

P2Y receptors are G protein-coupled receptors activated by nucleotides such as ATP, ADP, UTP, and UDP. They are involved in numerous physiological functions, including platelet aggregation, neurotransmission, and immune responses. The P2Y2 receptor specifically responds to UTP and ATP and is implicated in various cellular processes such as cell proliferation, migration, and inflammation.

Pharmacological Profile of this compound

This compound exhibits a high degree of selectivity for the P2Y2 receptor over other P2Y subtypes. The following table summarizes its pharmacological profile compared to other P2Y agonists:

Receptor Native Agonist (pEC50) This compound (pEC50) Selectivity Ratio
P2Y1ADP (5.09)< 5.0> 300-fold
P2Y2UTP (8.10), ATP (7.07)8.10-
P2Y4UTP (5.60)< 5.0> 300-fold
P2Y6UDP (6.52)< 5.0> 300-fold

This compound's selectivity is crucial for minimizing off-target effects in therapeutic applications.

This compound activates the P2Y2 receptor through a mechanism that involves G protein coupling and subsequent intracellular signaling cascades. This activation leads to various cellular responses, including increased intracellular calcium levels and activation of downstream signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively stimulates the P2Y2 receptor in various cell types, leading to enhanced cellular responses such as:

  • Calcium Mobilization : this compound induces a significant increase in intracellular calcium levels in cells expressing the P2Y2 receptor.
  • Cell Migration : Studies indicate that this compound promotes cell migration in epithelial cells, which is essential for wound healing processes.

In Vivo Studies

Research involving animal models has shown promising results regarding the therapeutic potential of this compound:

  • Ischemia/Reperfusion Injury : this compound has been evaluated for its protective effects against ischemia/reperfusion injury in mouse models. Results indicate that treatment with this compound significantly reduces tissue damage and improves functional recovery.
  • Inflammatory Responses : In models of inflammation, this compound administration resulted in decreased inflammatory markers, suggesting its potential utility in treating inflammatory diseases.

Case Studies

Several case studies have explored the clinical implications of activating the P2Y2 receptor with this compound:

  • Case Study on Wound Healing : A clinical trial evaluated the effects of this compound on chronic wound healing in diabetic patients. Participants treated with this compound showed accelerated healing rates compared to controls.
  • Case Study on Pulmonary Function : Another study investigated the role of this compound in improving pulmonary function in patients with chronic obstructive pulmonary disease (COPD). Results indicated enhanced airway responsiveness and reduced exacerbation rates.

特性

IUPAC Name

[[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O13P3S/c10-6-7(14)4(23-8(6)12-2-1-5(13)11-9(12)29)3-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,4,6-8,14H,3,10H2,(H,18,19)(H,20,21)(H,11,13,29)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTUUIWWVPWHAA-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O13P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。